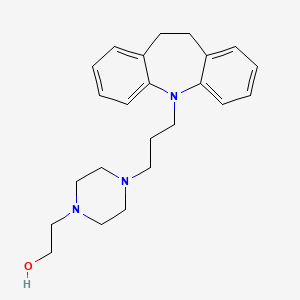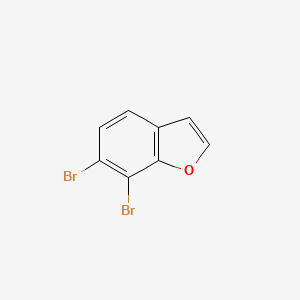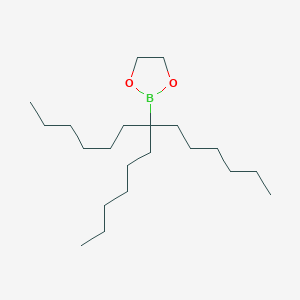![molecular formula C24H23FN2O B14161952 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone CAS No. 546090-60-2](/img/structure/B14161952.png)
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a diphenylethanone moiety. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the reaction of 2-fluorophenylpiperazine with diphenylethanone under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The key step in the synthesis involves the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, by binding to a unique site on the transporter . This inhibition affects the transport of nucleosides across cell membranes, thereby influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone can be compared with other piperazine derivatives, such as:
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A novel inhibitor of ENTs, more selective to ENT2 than ENT1.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: Target poly (ADP-ribose) polymerase in human breast cancer cells.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Eigenschaften
CAS-Nummer |
546090-60-2 |
|---|---|
Molekularformel |
C24H23FN2O |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C24H23FN2O/c25-21-13-7-8-14-22(21)26-15-17-27(18-16-26)24(28)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2 |
InChI-Schlüssel |
ZOPCYDHZDCCJTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid](/img/structure/B14161878.png)

![4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14161903.png)

![N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14161914.png)

![1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone](/img/structure/B14161927.png)
![4-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14161928.png)
![3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol](/img/structure/B14161929.png)


![S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate](/img/structure/B14161960.png)

